![molecular formula C12H19ClN2O2 B13767803 [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride CAS No. 63884-74-2](/img/structure/B13767803.png)
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is a chemical compound with the molecular formula C12H19ClN2O2 It is known for its unique structure, which includes a dimethylcarbamoyloxy group attached to a methylphenyl ring, and a dimethylazanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride typically involves the reaction of 4-(dimethylcarbamoyloxy)-2-methylphenol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(dimethylcarbamoyloxy)-2-methylphenol+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Researchers are exploring its use in the development of new drugs and treatments for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound binds to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium;iodide
- 4-(dimethylcarbamoyloxy)phenylacetic acid
Uniqueness
Compared to similar compounds, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is unique due to its specific structure and functional groups. This uniqueness allows it to participate in a distinct set of chemical reactions and exhibit specific biological activities that are not observed in other compounds.
Propiedades
Número CAS |
63884-74-2 |
|---|---|
Fórmula molecular |
C12H19ClN2O2 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-8-10(16-12(15)14(4)5)6-7-11(9)13(2)3;/h6-8H,1-5H3;1H |
Clave InChI |
AZUXNDIISFEPIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


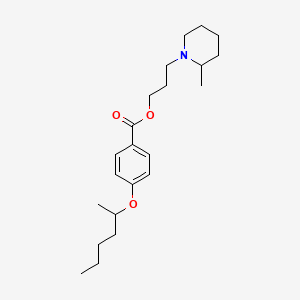
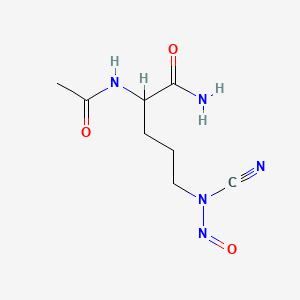
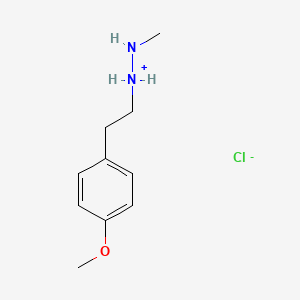
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
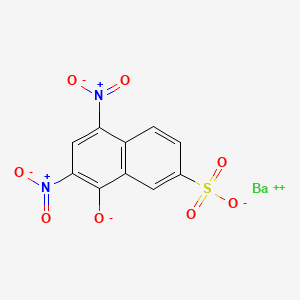
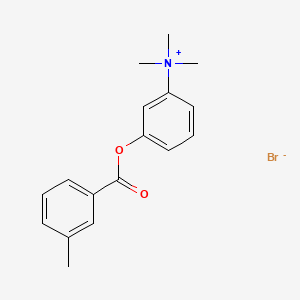



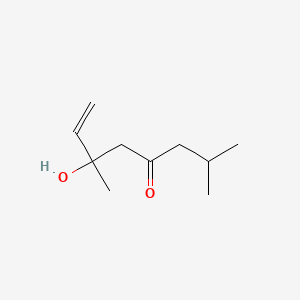
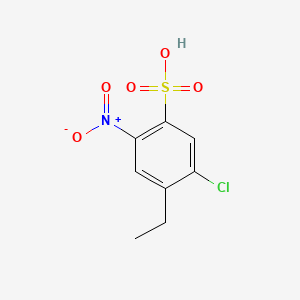
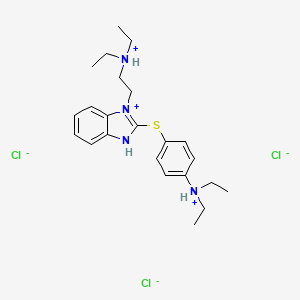
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
